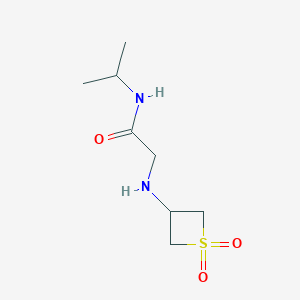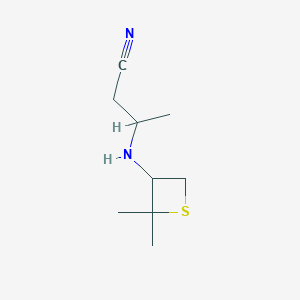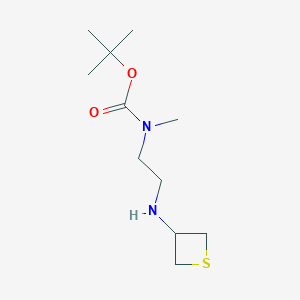
(E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde
Overview
Description
(E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde is a useful research compound. Its molecular formula is C28H20O2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aggregation-Induced Emission Features
- The compound's isomers exhibit differences in aggregation-induced emission (AIE) and aggregation-enhanced emission (AEE) behavior, as well as in thermostability and mechanochromic performance. These properties are significant for applications in optoelectronic devices and sensors (Zhang et al., 2016).
Coordination and Acetalation Reactions
- Simple coordination and acetalation reactions between aldehydes and other compounds can achieve multicolor switching. This finding is important for designing multicolor switches and related applications (Zhang et al., 2017).
Synthesis of Novel Compounds
- The compound has been used in the synthesis of novel dialdehydes and organosoluble polyamides with good thermal properties. These synthesized materials have potential applications in industrial and material sciences (Alasmi & Merza, 2017); (Hajibeygi & Shabanian, 2012).
Electrochromism
- Monomers based on this compound have been used to create novel polymers with potential applications in electrochromism and optoelectronics. These materials demonstrate high coloration efficiency and short response times, making them suitable for use in advanced display technologies (Liu et al., 2020).
Liquid Crystalline Properties
- The compound is used in synthesizing polymers that exhibit thermotropic liquid crystalline properties. These polymers have potential applications in advanced materials and display technologies (Kannan, Raja, & Sakthivel, 2004).
Photoluminescence and Biological Studies
- Benzothiazoles-substituted tetraphenylethylenes synthesized from this compound have been studied for their photophysical properties and potential applications in cell imaging due to their low toxicity and aggregation-induced emission properties (Keshav et al., 2017).
properties
IUPAC Name |
4-[(E)-2-(4-formylphenyl)-1,2-diphenylethenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O2/c29-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(20-30)14-18-26/h1-20H/b28-27+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYDFTLWCJYVRT-BYYHNAKLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)C=O)/C4=CC=C(C=C4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![7-Bromo-1-methyl-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B8221820.png)
![3-chloro-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8221823.png)

![6-Methanesulfonyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B8221851.png)
